molecular formula C20H24O4 B13801404 2,3-Diethoxy-2,3-diphenyl-1,4-dioxane CAS No. 6963-19-5

2,3-Diethoxy-2,3-diphenyl-1,4-dioxane

Cat. No.: B13801404
CAS No.: 6963-19-5
M. Wt: 328.4 g/mol
InChI Key: PZVIUIXKSUOHSG-UHFFFAOYSA-N
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Description

2,3-Diethoxy-2,3-diphenyl-1,4-dioxane is an organic compound with the molecular formula C20H24O4 It is a dioxane derivative characterized by the presence of two ethoxy groups and two phenyl groups attached to the dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diethoxy-2,3-diphenyl-1,4-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of benzaldehyde with ethyl glycolate in the presence of an acid catalyst to form the intermediate, which is then cyclized to form the dioxane ring. The reaction conditions often include:

    Temperature: Moderate temperatures (around 60-80°C)

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvents: Solvents like toluene or dichloromethane

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Diethoxy-2,3-diphenyl-1,4-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted dioxane derivatives.

Scientific Research Applications

2,3-Diethoxy-2,3-diphenyl-1,4-dioxane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Diethoxy-2,3-diphenyl-1,4-dioxane involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The ethoxy and phenyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxy-2,3-diphenyl-1,4-dioxane
  • 2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane
  • 2,3-Diphenyl-1,4-dioxane

Uniqueness

2,3-Diethoxy-2,3-diphenyl-1,4-dioxane is unique due to the presence of ethoxy groups, which can influence its reactivity and interactions compared to methoxy-substituted analogs

Properties

CAS No.

6963-19-5

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

2,3-diethoxy-2,3-diphenyl-1,4-dioxane

InChI

InChI=1S/C20H24O4/c1-3-21-19(17-11-7-5-8-12-17)20(22-4-2,24-16-15-23-19)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3

InChI Key

PZVIUIXKSUOHSG-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C(OCCO1)(C2=CC=CC=C2)OCC)C3=CC=CC=C3

Origin of Product

United States

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